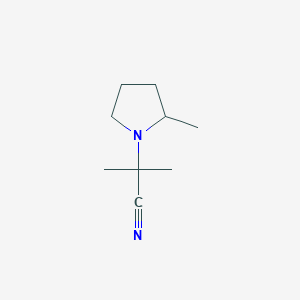
2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile
Cat. No. B8440656
M. Wt: 152.24 g/mol
InChI Key: JZCITSDWNUVOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745642B2
Procedure details


To a stirred, ice-cooled mixture of 2-(RS)-methylpyrrolidine (4.25 g; 0.05 mol) and acetone (3.67 ml; 0.05 mol) was added a solution of potassium cyanide (3.25 g; 0.05 mol) in water (25 ml) dropwise over 10 min. After stirring at room temperature overnight, the crude reaction mixture was extracted with diethyl ether (2×200 ml) and the combined extracts washed with brine (200 ml), dried (Na2SO4) and evaporated under reduced pressure to afford a pale yellow oil. This was dissolved in DCM and PS-Isocyanate (4.5 g of resin loading 1.53 mmol/g) added. The mixture was stirred for 3 hours, filtered and the filtrate evaporated to afford the title compound as a colourless semi-solid (2.82 g; 37.5%). 1H NMR (CDCl3) δ(inter alia): 1.10 (3H, d), 1.45 (3H, s), 1.55 (3H, s), 1.75-2.00 (4H, m) 2.65 (1H, m) and 3.05-3.20 (2H, m).






Name
Yield
37.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.[CH3:7][C:8]([CH3:10])=O.[C-]#N.[K+].[N-:14]=[C:15]=O>O.C(Cl)Cl>[CH3:7][C:8]([N:3]1[CH2:4][CH2:5][CH2:6][CH:2]1[CH3:1])([CH3:10])[C:15]#[N:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1NCCC1
|
|
Name
|
|
|
Quantity
|
3.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a stirred, ice-cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts washed with brine (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a pale yellow oil
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C#N)(C)N1C(CCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.82 g | |
| YIELD: PERCENTYIELD | 37.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
